7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a quinazoline core with a morpholine and pentyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, followed by the introduction of the morpholine and pentyl groups through nucleophilic substitution and acylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, 7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic properties. These compounds may exhibit anti-inflammatory, anti-cancer, or neuroprotective effects, making them valuable in the development of new medications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications, including the development of high-performance materials.
Mechanism of Action
The mechanism of action of 7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in cancer research, it may inhibit the activity of certain kinases, thereby blocking cell proliferation and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 7-(morpholine-4-carbonyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 7-(piperidine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 7-(morpholine-4-carbonyl)-3-propylquinazoline-2,4(1H,3H)-dione
Uniqueness
Compared to similar compounds, 7-(morpholine-4-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the morpholine and pentyl groups may enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
7-(morpholine-4-carbonyl)-3-pentyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-2-3-4-7-21-17(23)14-6-5-13(12-15(14)19-18(21)24)16(22)20-8-10-25-11-9-20/h5-6,12H,2-4,7-11H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNQSAZOWYQJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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